Cas no 64882-48-0 (1-(1h-Pyrazol-1-yl)acetone)
1-(1h-Pyrazol-1-yl)acetone Chemical and Physical Properties
Names and Identifiers
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- 1-吡唑-1-基丙酮
- 1-(1h-pyrazol-1-yl)acetone
- 1-(1H-pyrazol-1-yl)propan-2-one
- 1-Pyrazol-1-yl-propan-2-one
- 1-pyrazol-1-ylpropan-2-one
- 2-Propanone, 1-(1H-pyrazol-1-yl)-
- N-acetonylpyrazole
- BBL040015
- STK349725
- AT23998
- 1-pyrazol-1-yl-propan-2-one, AldrichCPR
- BB 0261623
- 1-(pyrazol-1-yl)propan-2-one
- SCHEMBL11971222
- CS-0250525
- MFCD03990541
- AKOS000310620
- DB-131356
- 64882-48-0
- EN300-51213
- ALBB-012023
- 889-592-7
- 1-(1h-Pyrazol-1-yl)acetone
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- MDL: MFCD03990541
- Inchi: 1S/C6H8N2O/c1-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3
- InChI Key: VEHXUIISDCBVKJ-UHFFFAOYSA-N
- SMILES: O=C(C)CN1C=CC=N1
Computed Properties
- Exact Mass: 124.063662883g/mol
- Monoisotopic Mass: 124.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 34.9
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 213.0±23.0 °C at 760 mmHg
- Flash Point: 82.6±22.6 °C
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
1-(1h-Pyrazol-1-yl)acetone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1h-Pyrazol-1-yl)acetone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B530288-50mg |
1-(1H-pyrazol-1-yl)acetone |
64882-48-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B530288-100mg |
1-(1H-pyrazol-1-yl)acetone |
64882-48-0 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B530288-500mg |
1-(1H-pyrazol-1-yl)acetone |
64882-48-0 | 500mg |
$ 295.00 | 2022-06-07 | ||
| Fluorochem | 031529-250mg |
1-Pyrazol-1-yl-propan-2-one |
64882-48-0 | 250mg |
£152.00 | 2022-03-01 | ||
| Fluorochem | 031529-1g |
1-Pyrazol-1-yl-propan-2-one |
64882-48-0 | 1g |
£303.00 | 2022-03-01 | ||
| Fluorochem | 031529-5g |
1-Pyrazol-1-yl-propan-2-one |
64882-48-0 | 5g |
£963.00 | 2022-03-01 | ||
| abcr | AB266900-250 mg |
1-(1H-Pyrazol-1-yl)acetone |
64882-48-0 | 250MG |
€198.50 | 2022-03-03 | ||
| abcr | AB266900-500 mg |
1-(1H-Pyrazol-1-yl)acetone |
64882-48-0 | 500MG |
€264.80 | 2022-03-03 | ||
| abcr | AB266900-1 g |
1-(1H-Pyrazol-1-yl)acetone |
64882-48-0 | 1g |
€309.00 | 2022-03-03 | ||
| abcr | AB266900-5 g |
1-(1H-Pyrazol-1-yl)acetone |
64882-48-0 | 5g |
€752.70 | 2022-03-03 |
1-(1h-Pyrazol-1-yl)acetone Suppliers
1-(1h-Pyrazol-1-yl)acetone Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 1-(1h-Pyrazol-1-yl)acetone
Introduction to 1-(1H-Pyrazol-1-yl)acetone (CAS No: 64882-48-0)
1-(1H-Pyrazol-1-yl)acetone, identified by the Chemical Abstracts Service Number (CAS No) 64882-48-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic ketone derivative has garnered considerable attention due to its versatile structural framework and potential biological activities. The presence of a pyrazole moiety in its molecular structure imparts unique chemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is renowned for its broad spectrum of biological activities. It serves as a privileged scaffold in drug design, contributing to the discovery of numerous drugs with therapeutic effects ranging from antiviral and anti-inflammatory to anticancer properties. The incorporation of the acetone functional group at the 1-position of the pyrazole ring enhances its reactivity, allowing for further functionalization and diversification of its pharmacophore.
Recent advancements in medicinal chemistry have highlighted the importance of 1-(1H-pyrazol-1-yl)acetone in the synthesis of bioactive molecules. Its structural features make it an excellent precursor for generating derivatives with improved pharmacokinetic profiles and enhanced target specificity. Researchers have leveraged this compound to develop inhibitors targeting various enzymes and receptors involved in critical biological pathways.
In particular, studies have demonstrated the potential of 1-(1H-pyrazol-1-yl)acetone derivatives as modulators of kinases, which play a pivotal role in cell signaling pathways associated with diseases such as cancer. The nitrogen atoms within the pyrazole ring facilitate hydrogen bonding interactions with the hinge region of kinases, leading to potent inhibition. Furthermore, the electron-withdrawing nature of the acetone group enhances binding affinity, contributing to the compound's efficacy.
Another area of interest is the exploration of 1-(1H-pyrazol-1-yl)acetone as a precursor for antiviral agents. The pyrazole scaffold has been shown to interact with viral proteases and polymerases, inhibiting replication cycles. Modifications at different positions on the pyrazole ring have yielded compounds with improved antiviral activity against various strains, including those resistant to existing treatments.
The synthesis of 1-(1H-pyrazol-1-yl)acetone typically involves condensation reactions between hydrazine derivatives and β-keto esters or ketones under controlled conditions. The choice of starting materials and reaction conditions can influence regioselectivity and yield, making optimization crucial for large-scale production. Advances in synthetic methodologies have enabled more efficient and sustainable routes to this compound, aligning with green chemistry principles.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in identifying promising derivatives of 1-(1H-pyrazol-1-yl)acetone. These computational approaches allow researchers to predict binding affinities and interactions with biological targets, accelerating the drug discovery process. High-throughput screening (HTS) techniques have further complemented these efforts by enabling rapid evaluation of large libraries of compounds.
The pharmacological profile of 1-(1H-pyrazol-1-yl)acetone derivatives continues to be explored across multiple therapeutic areas. Anticancer research has been particularly fruitful, with several analogs exhibiting significant cytotoxicity against various tumor cell lines. Mechanistic studies suggest that these compounds induce apoptosis through modulation of mitochondrial function and DNA damage responses.
In addition to their applications in oncology, derivatives of 1-(1H-pyrazol-1-yl)acetone have shown promise in treating inflammatory diseases. By inhibiting key pro-inflammatory cytokines and enzymes, these compounds offer potential therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have demonstrated their efficacy in animal models without significant side effects.
The versatility of 1-(1H-pyrazol-1-yl)acetone as a scaffold extends to antimicrobial applications as well. Researchers have designed derivatives capable of disrupting bacterial cell walls or inhibiting essential metabolic pathways. These findings are particularly relevant in light of rising antibiotic resistance rates, where novel antimicrobial agents are urgently needed.
Future directions in the study of (CAS No: 64882-48-0) may include exploring its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyrazole moiety has been implicated in modulating cholinergic systems, suggesting potential benefits for cognitive enhancement or neuroprotection. Further investigation into these mechanisms could unlock new therapeutic strategies.
Overall,(CAS No: 64882-48-0) represents a cornerstone compound in modern drug discovery due to its structural adaptability and biological relevance. Its continued investigation promises to yield innovative treatments for a wide range of diseases, reinforcing its importance in pharmaceutical research.
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